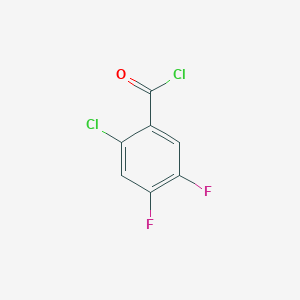
2-Chloro-4,5-difluorobenzoyl chloride
Übersicht
Beschreibung
2-Chloro-4,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2F2O . It has a molecular weight of 210.99 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorobenzoyl chloride consists of a benzoyl group (C6H5CO-) where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one by a chlorine atom. Another chlorine atom replaces the hydrogen atom of the carbonyl group .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluorobenzoyl chloride is a liquid at room temperature . It has a specific gravity of 1.43 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Other Chemical Compounds
2-Chloro-4,5-difluorobenzoyl chloride can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure makes it useful in a variety of chemical reactions.
Research in Material Science
This compound could potentially be used in research related to material science . The specific properties of 2-Chloro-4,5-difluorobenzoyl chloride, such as its reactivity and stability, could make it useful in the development or study of new materials.
Biological Evaluation of Spiro-Fused Thiadiazoline Inhibitors
2-Chloro-4,5-difluorobenzoyl chloride may be used in the synthesis, determination of absolute configuration, and biological evaluation of spiro-fused thiadiazoline inhibitors of kinesin spindle protein (KSP) .
Anti-Tumor Activity Research
This compound could potentially be used in research related to anti-tumor activity . It could be used in the development or study of new anti-cancer drugs.
Synthesis of 3-Oxocyclohex-1-Enyl 2,4-Difluorobenzoate
2-Chloro-4,5-difluorobenzoyl chloride was used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate .
Safety and Hazards
Wirkmechanismus
Mode of Action
2-Chloro-4,5-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions. It can react with nucleophiles such as amines or alcohols, replacing the chloride group with the nucleophile to form amides or esters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Chloro-4,5-difluorobenzoyl chloride . For example, in acidic or basic conditions, the compound may undergo hydrolysis, reducing its reactivity. Similarly, high temperatures may increase its reactivity, while the presence of other reactive species could compete with the compound’s intended targets.
Eigenschaften
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoyl chloride | |
CAS RN |
121872-95-5 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


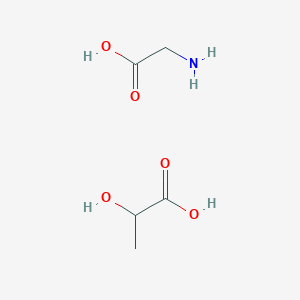
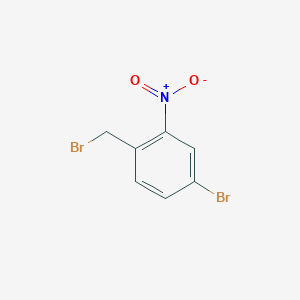
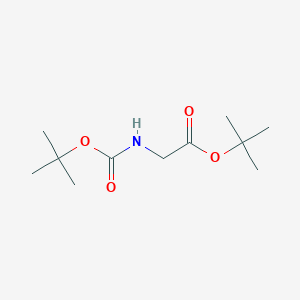
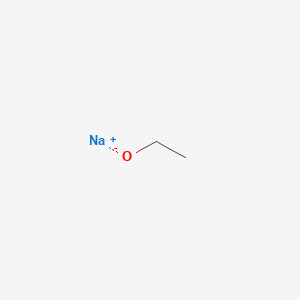
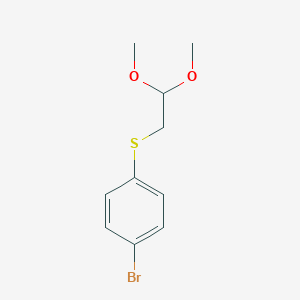

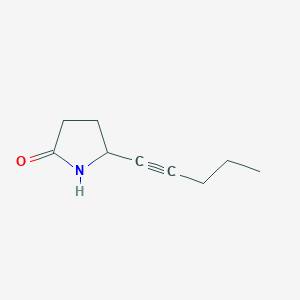

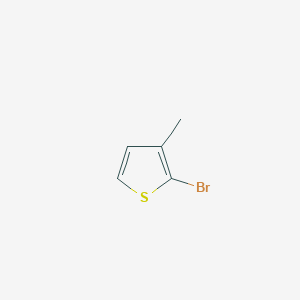


![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
